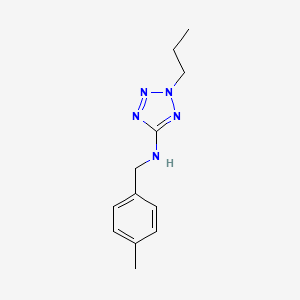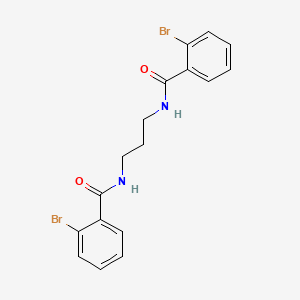![molecular formula C17H17BrO3 B4678237 3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4678237.png)
3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Descripción general
Descripción
3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that is widely used in scientific research. It is a member of the aldehyde family and is commonly referred to as BPPB. This compound has a wide range of applications in various fields of research, including chemistry, biochemistry, and pharmacology. The purpose of
Mecanismo De Acción
The mechanism of action of 3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is not fully understood. However, it is believed to act as an inhibitor of various enzymes involved in cellular metabolism, including cytochrome P450 enzymes and monoamine oxidases. It is also believed to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has been shown to have a wide range of biochemical and physiological effects. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. It has also been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde in lab experiments include its high purity and stability, as well as its wide range of applications in various fields of research. However, it is important to note that this compound is highly toxic and should be handled with care. It is also relatively expensive, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the research and development of 3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde. One potential direction is the optimization of the synthesis method to improve yield and reduce costs. Another potential direction is the development of new applications for this compound in the fields of medicine, materials science, and environmental science. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound.
Aplicaciones Científicas De Investigación
3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in the analysis of various biological samples, including blood, urine, and tissue samples.
Propiedades
IUPAC Name |
3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-13-3-6-15(7-4-13)20-9-2-10-21-17-8-5-14(12-19)11-16(17)18/h3-8,11-12H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTNMHMRRGOUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-benzodioxol-5-yl)-4-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4678154.png)

![5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B4678159.png)
![({2-[(6-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4678165.png)


![3-(4-methylphenyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4678187.png)
![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)


![3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4678244.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)
